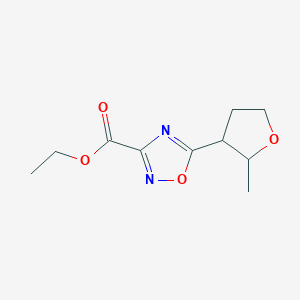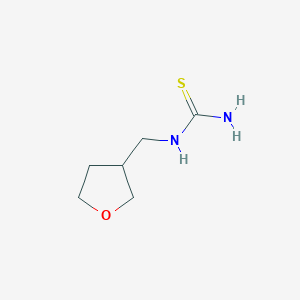
1-((Tetrahydrofuran-3-yl)methyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((Tetrahydrofuran-3-yl)methyl)thiourea is an organosulfur compound characterized by the presence of a thiourea group attached to a tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Tetrahydrofuran-3-yl)methyl)thiourea typically involves the reaction of tetrahydrofuran-3-ylmethylamine with thiocyanate or isothiocyanate under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent medium, with the temperature and pH carefully monitored to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process often includes steps such as purification through recrystallization or chromatography to achieve high purity levels required for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 1-((Tetrahydrofuran-3-yl)methyl)thiourea undergoes several types of chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products:
Aplicaciones Científicas De Investigación
1-((Tetrahydrofuran-3-yl)methyl)thiourea has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound exhibits biological activity, making it a candidate for studies in drug development and enzyme inhibition.
Medicine: Research has shown potential anticancer, antibacterial, and antiviral properties, leading to its investigation as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 1-((Tetrahydrofuran-3-yl)methyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and other interactions with active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including enzyme inhibition and receptor modulation .
Comparación Con Compuestos Similares
- 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea
- 1,3-Bis(2,6-dimethylphenyl)thiourea
- Thiazolidine derivatives
Comparison: 1-((Tetrahydrofuran-3-yl)methyl)thiourea is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C6H12N2OS |
|---|---|
Peso molecular |
160.24 g/mol |
Nombre IUPAC |
oxolan-3-ylmethylthiourea |
InChI |
InChI=1S/C6H12N2OS/c7-6(10)8-3-5-1-2-9-4-5/h5H,1-4H2,(H3,7,8,10) |
Clave InChI |
GTBLRAFIQUPMBF-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1CNC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate](/img/structure/B13643766.png)

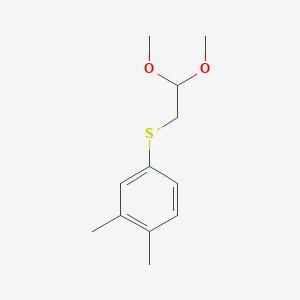
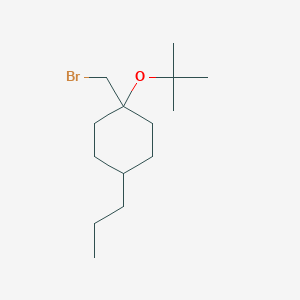




![3,4-diphenyl-N-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B13643820.png)


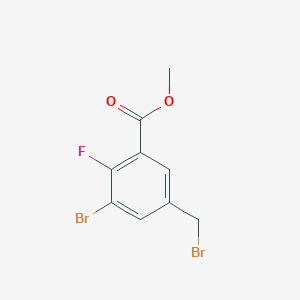
![2-Methoxy-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13643835.png)
